molecular formula C16H13N3O B2558610 (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide CAS No. 1436370-62-5

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide

Cat. No.: B2558610
CAS No.: 1436370-62-5
M. Wt: 263.3
InChI Key: DOHHWAWJFNYNML-UHFFFAOYSA-N
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Description

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a classic donor-π-conjugation-acceptor (D-π-A) molecular structure, which is a key motif in the development of organic materials and bioactive molecules . The core of the molecule is an α,β-unsaturated secondary amide linker, a structure recognized as essential for the activity of certain therapeutic agents, such as telomerase inhibitors . This conjugated system, incorporating an electron-withdrawing cyano group, is common in push-pull systems that can exhibit inherent nonlinear optical characteristics and are sensitive to the polarity of their environment . Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors. The molecular framework allows for potential interactions with biological targets, such as allosteric binding sites, which is a strategy explored in the design of inhibitors for targets like telomerase in cancer research . The presence of the pyridinyl and phenyl rings provides a planar, rigid structure that can facilitate binding to protein targets, as seen in various crystallographic studies of similar enamide derivatives . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules. Its defined E-configuration at the exocyclic double bond ensures structural integrity for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-18-16(20)15(11-17)10-12-3-2-4-14(9-12)13-5-7-19-8-6-13/h2-10H,1H3,(H,18,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHWAWJFNYNML-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=CC=C1)C2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=CC=C1)C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(3-pyridin-4-ylphenyl)acrylic acid and methylamine.

    Formation of the Amide Bond: The carboxylic acid group of 3-(3-pyridin-4-ylphenyl)acrylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with methylamine to form the amide bond.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Prop-2-enamide Derivatives
Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide Cyano (C2), methylamide (N), pyridin-4-ylphenyl (C3) C₁₇H₁₄N₃O Hypothesized antimicrobial activity
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide Cyano (C2), phenylamide (N), 4-(dimethylamino)phenyl (C3) C₁₈H₁₇N₃O Crystallizes in monoclinic P21/c space group
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) Phenyl (C3), 3-fluoro-4-(trifluoromethyl)phenylamide (N) C₁₆H₁₁F₄NO Bactericidal activity vs. S. aureus; comparable to ampicillin
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Isobutylphenyl (C3), 3-chloro-4-fluorophenylamide (N) C₁₉H₁₉ClFNO Structural analog with halogenated aryl groups
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Cyano (C2), cyclopenta[b]thiophen-2-ylamide (N), naphthyl (C3) C₂₁H₁₅N₃OS Antiproliferative potential; synthesized via condensation

Key Structural Differences :

  • Electronic Properties: The cyano group at C2 acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated system, which may enhance electrophilic reactivity compared to non-cyano analogs like compound 10 .
Table 2: Experimental and Predicted Properties
Property Target Compound Compound 10 Compound 36a
Lipophilicity (LogD₇.₄) Predicted ~2.1 (cyano and pyridine reduce lipophilicity) 3.2 (experimental) 2.8 (predicted)
Antimicrobial Activity Not reported MIC = 2 µg/mL (vs. MRSA) Not tested
Cytotoxicity Not reported Low (THP1 cells) Moderate (cancer cells)

Key Findings :

  • Lipophilicity : The pyridinyl group in the target compound may reduce LogD₇.₄ compared to compound 10’s trifluoromethyl group, which enhances membrane permeability .
  • Bioactivity : Structural analogs with meta-substituted aryl groups (e.g., compound 10) show higher antimicrobial activity, suggesting that the target compound’s pyridinylphenyl group could be optimized by introducing electron-withdrawing substituents .

Biological Activity

(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide, also known by its CAS number 1436370-62-5, is an organic compound classified under nitriles. Its structure features a cyano group and a pyridine ring, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC16_{16}H13_{13}N3_{3}O
Molecular Weight263.29 g/mol
IUPAC NameThis compound
CAS Number1436370-62-5

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The cyano and pyridine groups are critical for binding to proteins or enzymes, which can lead to the modulation of various biochemical pathways. This interaction may result in either inhibition or activation of specific biological processes, making it a valuable compound for therapeutic exploration.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures have shown promise in reducing inflammation markers such as cytokines (IL-1β and TNFα) in cell cultures and animal models .
  • Anticancer Properties : Investigations into related compounds have revealed potential anticancer effects, likely due to their ability to interfere with cell signaling pathways involved in proliferation and apoptosis.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of structurally related compounds in macrophage cultures. Results indicated a significant reduction in nitrite production and cytokine synthesis at non-cytotoxic concentrations, suggesting that this compound could similarly modulate inflammatory responses .

Study 2: Molecular Docking

Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes implicated in inflammatory responses. These studies identified key interactions that may underlie its biological activity, providing insights into its mechanism of action .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
(E)-2-Cyano-N-methyl-3-(3-pyridin-3-ylphenyl)prop-2-enamideSimilar cyano and pyridine groupsModerate anti-inflammatory
(E)-2-Cyano-N-methyl-3-(3-pyridin-5-ylphenyl)prop-2-enamideDifferent pyridine positioningLimited data available

The positioning of the pyridine ring significantly influences the binding affinity and selectivity towards molecular targets, which distinguishes this compound from its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Substitution and Condensation Reactions : Start with halogenated aromatic precursors (e.g., 3-chloro-4-fluoronitrobenzene) and pyridinyl alcohols under alkaline conditions to form intermediates via nucleophilic substitution. Follow with iron powder reduction under acidic conditions to generate aniline derivatives, then condense with cyanoacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .

  • Microwave-Assisted Synthesis : Improve yield and regioselectivity using microwave irradiation for stepwise amidation and cyano-group introduction, as demonstrated for structurally similar enamide derivatives .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., DMAP for acyl transfer) to minimize byproducts.

    • Example Reaction Conditions :
StepReagents/ConditionsYield (%)Reference
Substitution2-Pyridinemethanol, K₂CO₃, DMF, 80°C75–85
ReductionFe powder, HCl, EtOH, reflux90
CondensationCyanoacetic acid, EDCI, RT60–70

Q. How can X-ray crystallography determine the crystal structure of this compound, and what software tools are essential?

  • Methodological Answer :

  • Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect φ and ω scans at 100 K. Resolve reflections with SHELXT for structure solution .

  • Refinement : Refine using SHELXL (for small molecules) with full-matrix least-squares on F². Apply anisotropic displacement parameters and validate with PLATON .

  • Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

    • Example Crystallographic Parameters :
ParameterValue (from analogous compound)Reference
Space GroupP21/c (Monoclinic)
a, b, c (Å)12.0639, 19.983, 6.3960
β (°)94.870
R-factor0.060 (R₁)

Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
  • Pyridinyl protons: δ 8.5–9.0 ppm (doublets).
  • Enamide protons: δ 6.5–7.5 ppm (coupling constant J = 12–16 Hz for E-isomer).
  • Cyano group: δ 110–120 ppm in ¹³C .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of cyano group) aid structural validation .
  • IR Spectroscopy : Confirm C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can hydrogen bonding patterns and graph set analysis predict crystal packing and stability?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bonding motifs (e.g., R₂²(8) rings from N–H···O=C interactions). Classify patterns (e.g., chains, rings) to predict packing efficiency .
  • Stability Implications : Strong N–H···N(pyridinyl) interactions may stabilize the E-configuration. Compare with analogs lacking pyridinyl groups to assess π-π stacking contributions .

Q. What strategies resolve discrepancies between computational and experimental crystallographic data?

  • Methodological Answer :

  • DFT Optimization : Perform gas-phase geometry optimization (e.g., B3LYP/6-31G*) and compare with experimental bond lengths/angles. Address discrepancies (e.g., torsional strain) by refining solvent effect models .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins. Validate with Rₛₜd and Flack parameters .

Q. In biological activity assays, what considerations are critical for evaluating target interactions?

  • Methodological Answer :

  • Structural Analogues : Compare with (E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, which showed antistaphylococcal activity (MIC 0.15 µM). Test against Gram-positive bacteria via microdilution assays .
  • Metabolic Stability : Assess hepatic microsomal clearance using LC-MS. Monitor demethylation or pyridinyl oxidation metabolites .
  • Target Docking : Use AutoDock Vina to model interactions with eIF2α or kinases. Prioritize residues forming hydrogen bonds with the cyano and amide groups .

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